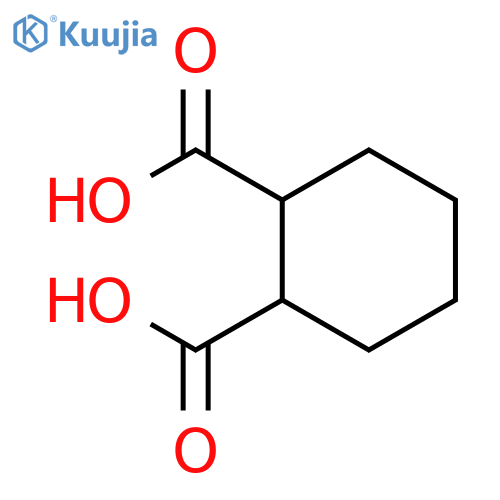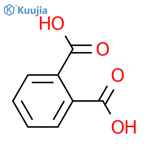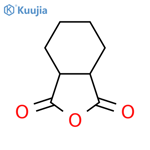Cas no 1687-30-5 (1,2-Cyclohexanedicarboxylic Acid)

1,2-Cyclohexanedicarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- Cyclohexane-1,2-dicarboxylic acid
- 1,2-CYCLOHEXANEDICARBOXYLIC ACID
- 1,2-cis-cyclohexanedicarboxylic acid
- 1,2-cyclohexandioic acid
- AURORA 4806
- cyclohexanedioic acid
- hexahydrophthalic acid
- tetrahydrophthalic acid
- 1,2-Cyclohexanedioic acid
- NSC 239117
- (1S)-Cyclohexane-1α,2β-dicarboxylic acid
- AKOS BBS-00007758
- Hexahydrophthalic acid; NSC 239117
- BAA68730
- Phthalic acid, hexahydro-
- cyclohexane-1,2-dicarboxylicacid
- 1,2-Cyclohexanedicarboxylic acid, cis-
- EN300-24919
- CS-0020077
- NSC-156209
- NSC239117
- AKOS016040324
- AKOS000274281
- 1,2-Benzenedicarboxylic acid, hexahydro-
- FT-0604952
- METHYL3-(CYCLOPENTYLOXY)-4-METHOXYBENZOATE
- NSC 57637
- FT-0633770
- NSC-31593
- SY033780
- NS00046725
- NSC-239117
- EINECS 216-872-2
- Hexahydroorthophthalic acid
- NSC31593
- 2-(4-METHOXY-PHENYL)-5-PHENYL-2H-PYRAZOLE-3-CARBOXYLICACID
- FT-0660471
- MFCD00062973
- 1,2-Cyclohexanedicarboxylic acid, trans-
- LS-13457
- BCP34409
- 1,2-Cyclohexanedicarboxylicacid
- FT-0639852
- MFCD00065321
- NSC156209
- SCHEMBL20680
- DTXSID60875751
- 1687-30-5
- A858315
- FT-0605371
- F3095-4314
- 1,2-CYCLOHEXANEDICARBOXYLICACID, (1R,2R)-REL-
- DB-043758
- DB-017894
- DTXCID50203468
- QSAWQNUELGIYBC-UHFFFAOYSA-N
- trans-Cyclohexane-1,2-dicarboxylic acid
- DB-046065
- 1,2Benzenedicarboxylic acid, hexahydro
- DB-050498
- HHP acid
- 1,2-Cyclohexanedicarboxylic Acid; 1,2-Cyclohexanedicarboxylic acid; 1,2-Benzenedicarboxylic acid, hexahydro-; Hexahydrophthalic acid; NSC 239117
- cis-Hexahydrophthalic acid
- trans-1,2-Cyclohexanedicarboxylic acid
- 2305-32-0
- Phthalic acid, hexahydro
- 1,2cyclohexanedicarboxylic acid
- 1,2-Cyclohexanedicarboxylic Acid
-
- MDL: MFCD00065321
- インチ: InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)
- InChIKey: QSAWQNUELGIYBC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C(O)=O)CCCC1)O
計算された属性
- せいみつぶんしりょう: 172.07356
- どういたいしつりょう: 172.073559
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 74.6
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: まだ確定していません。
- 密度みつど: 1.314±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 219-220 ºC
- ふってん: 384.1°C at 760 mmHg
- フラッシュポイント: 200.3 ºC
- 屈折率: 1.521
- ようかいど: 微溶性(24 g/l)(25ºC)、
- PSA: 74.6
- ようかいせい: 未確定
- ひせんこうど: -0.1~+0.1°(20℃/D)(c=5,C2H5OH)
1,2-Cyclohexanedicarboxylic Acid セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
1,2-Cyclohexanedicarboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-24919-0.5g |
cyclohexane-1,2-dicarboxylic acid |
1687-30-5 | 95% | 0.5g |
$25.0 | 2024-06-19 | |
| Ambeed | A448106-25g |
Cyclohexane-1,2-dicarboxylic acid |
1687-30-5 | 95+% | 25g |
$30.0 | 2023-05-24 | |
| TRC | C992570-1g |
1,2-Cyclohexanedicarboxylic Acid |
1687-30-5 | 1g |
$ 64.00 | 2023-09-08 | ||
| TRC | C992570-10g |
1,2-Cyclohexanedicarboxylic Acid |
1687-30-5 | 10g |
$ 87.00 | 2023-09-08 | ||
| TRC | C992570-5g |
1,2-Cyclohexanedicarboxylic Acid |
1687-30-5 | 5g |
$ 75.00 | 2023-09-08 | ||
| Enamine | EN300-24919-1.0g |
cyclohexane-1,2-dicarboxylic acid |
1687-30-5 | 95% | 1.0g |
$28.0 | 2024-06-19 | |
| Enamine | EN300-24919-10.0g |
cyclohexane-1,2-dicarboxylic acid |
1687-30-5 | 95% | 10.0g |
$200.0 | 2024-06-19 | |
| Enamine | EN300-24919-10g |
cyclohexane-1,2-dicarboxylic acid |
1687-30-5 | 10g |
$200.0 | 2023-09-15 | ||
| Ambeed | A448106-100g |
Cyclohexane-1,2-dicarboxylic acid |
1687-30-5 | 95+% | 100g |
$72.0 | 2025-02-21 | |
| Enamine | EN300-24919-2.5g |
cyclohexane-1,2-dicarboxylic acid |
1687-30-5 | 95% | 2.5g |
$55.0 | 2024-06-19 |
1,2-Cyclohexanedicarboxylic Acid 合成方法
ごうせいかいろ 1
1,2-Cyclohexanedicarboxylic Acid Raw materials
1,2-Cyclohexanedicarboxylic Acid Preparation Products
1,2-Cyclohexanedicarboxylic Acid 関連文献
-
Ettore Benedetti,Paolo Corradini,Carlo Pedone,Ben Post Chem. Commun. (London) 1968 1626
-
William Erb,Gael Levanen,Thierry Roisnel,Vincent Dorcet New J. Chem. 2018 42 3808
-
Shui-Sheng Chen,Yue Zhao,Jian Fan,Taka-aki Okamura,Zheng-Shuai Bai,Zhi-Hao Chen,Wei-Yin Sun CrystEngComm 2012 14 3564
-
Yu Jin Lee,Eun Young Kim,Soo Hyun Kim,Seung Pyo Jang,Tae Geum Lee,Cheal Kim,Sung-Jin Kim,Youngmee Kim New J. Chem. 2011 35 833
-
5. Efficient chirality transcription utilizing a cerium(IV) double decker porphyrin: a prototype for development of a molecular memory systemAtsushi Sugasaki,Masato Ikeda,Masayuki Takeuchi,Andrew Robertson,Seiji Shinkai J. Chem. Soc. Perkin Trans. 1 1999 3259
-
6. Pyrrolizidine alkaloid analogues. Synthesis of ten-membered macrocyclic diesters of (+)-retronecineMichael Burton,David J. Robins J. Chem. Soc. Perkin Trans. 1 1985 611
-
Sachin R. Chaudhari,N. Suryaprakash Org. Biomol. Chem. 2012 10 6410
-
Ho Yong Lee,Hae-Jo Kim,Kyoung Jae Lee,Myoung Soo Lah,Jong-In Hong CrystEngComm 2007 9 78
-
Ettore Benedetti,Paolo Corradini,Carlo Pedone,Ben Post Chem. Commun. (London) 1968 1626
-
10. 366. trans-cycloHeptane-1 : 2-dicarboxylic acid and its conversion into trans-bicyclo[5 : 3 : 0]decan-9-oneD. C. Ayres,R. A. Raphael J. Chem. Soc. 1958 1779
1,2-Cyclohexanedicarboxylic Acidに関する追加情報
Comprehensive Guide to 1,2-Cyclohexanedicarboxylic Acid (CAS No. 1687-30-5): Properties, Applications, and Industry Insights
1,2-Cyclohexanedicarboxylic Acid (CAS No. 1687-30-5) is a versatile organic compound widely utilized in industrial and research applications. This cycloaliphatic dicarboxylic acid is structurally characterized by a six-membered ring with two carboxyl groups at the 1 and 2 positions. Its unique molecular configuration contributes to its stability, solubility, and reactivity, making it a valuable intermediate in polymer synthesis, coatings, and specialty chemicals. The compound is often compared to phthalic acid derivatives due to its similar functional groups but offers enhanced thermal and hydrolytic resistance, aligning with modern demands for sustainable materials.
In recent years, the demand for bio-based alternatives to traditional petrochemicals has surged, placing 1,2-Cyclohexanedicarboxylic Acid in the spotlight. Researchers highlight its potential as a green chemistry candidate, particularly in eco-friendly plasticizers and low-VOC coatings. These applications address growing consumer concerns about environmental impact and regulatory restrictions on volatile organic compounds (VOCs). The compound’s compatibility with polyester resins and epoxy systems further enhances its appeal for manufacturers seeking high-performance, sustainable solutions.
From a technical perspective, CAS 1687-30-5 exhibits a melting point range of 160–165°C and moderate water solubility, which facilitates its use in aqueous formulations. Its diacid functionality allows for esterification and condensation reactions, enabling the production of polyesters, alkyd resins, and corrosion inhibitors. Industry forums frequently discuss its role in improving the durability of automotive coatings or as a modifier for adhesive formulations, reflecting its cross-sector relevance.
Analytical methods for 1,2-Cyclohexanedicarboxylic Acid typically involve HPLC or GC-MS, with purity grades exceeding 98% for premium applications. Safety data sheets emphasize standard laboratory precautions, though it is not classified as hazardous under major regulatory frameworks. This aligns with its adoption in food-contact materials and medical device coatings, where compliance with FDA and REACH standards is critical.
Market trends indicate rising interest in CAS 1687-30-5 as industries seek alternatives to ortho-phthalates. A 2023 industry report projected a 6.2% CAGR for cycloaliphatic acids in polymer applications, driven by their low toxicity profile and regulatory advantages. Frequently searched queries like "1,2-Cyclohexanedicarboxylic Acid vs. phthalic anhydride" or "biodegradable polyesters from cyclohexanedicarboxylic acid" underscore its technical and environmental relevance. Suppliers now offer customized particle sizes and stabilized forms to meet niche requirements in 3D printing materials and electronic encapsulants.
Innovation continues to expand the horizons for this compound. Recent patents describe its incorporation into UV-curable inks and flame-retardant composites, leveraging its ring structure’s inherent stability. As circular economy principles gain traction, the potential for recycling 1,2-CHDA-based polymers (a common abbreviation in technical literature) through depolymerization techniques is an active research area. These developments position CAS 1687-30-5 as a future-forward chemical building block.
1687-30-5 (1,2-Cyclohexanedicarboxylic Acid) 関連製品
- 610-09-3(cis-1,2-Cyclohexanedicarboxylic acid)
- 874-61-3(4-oxocyclohexane-1-carboxylic acid)
- 619-81-8(Cis-1,2-Cyclohexanedicarboxylic Acid)
- 97-61-0(2-Methyl-pentanoic Acid)
- 498-21-5(Methylsuccinic acid)
- 88-09-5(2-Ethylbutyric acid)
- 828-51-3(Adamantane-1-carboxylic acid)
- 99-66-1(Valproic acid)
- 619-82-9(trans-cyclohexane-1,4-dicarboxylic acid)
- 681-57-2(2,2-Dimethylglutaric acid)







